molecular formula C15H20O6 B1604817 Glyceryl trimethacrylate CAS No. 7401-88-9

Glyceryl trimethacrylate

Cat. No. B1604817
CAS RN: 7401-88-9
M. Wt: 296.31 g/mol
InChI Key: NEBBLNDVSSWJLL-UHFFFAOYSA-N
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Description

Glyceryl trimethacrylate (GTM) is a chemical compound that is widely used in scientific research applications. It is a monomer that is commonly used in the synthesis of polymers, which are used in a variety of applications such as dental fillings, adhesives, and coatings. GTM is a versatile compound that has a wide range of applications in the field of material science and biotechnology.

Scientific Research Applications

Biomedical Applications and Polymer Modification

Glyceryl trimethacrylate (GTMA) plays a significant role in the field of biomedical applications and polymer sciences. One notable application is in dental composites. GTMA, synthesized as an alternative to triethylene glycol dimethacrylate (TEGDMA) for dental resins or composites, has been shown to exhibit lower cytotoxicity and polymerization shrinkage compared to TEGDMA. It is characterized by various spectroscopic methods, and its performance in experimental dental formulations is noteworthy (Moszner, Fischer, & Angermann, 2016).

Polymer Monoliths and Porous Structures

GTMA is also instrumental in the synthesis of methacrylate-based polymer monoliths with well-defined macropores. These structures are created via living radical polymerization, leveraging the capabilities of GTMA and other monomers. The resultant polymer monoliths possess macropores with narrow size distributions, and the pore size can be conveniently controlled. This application is critical in developing materials with specific pore characteristics for varied industrial and scientific applications (Hasegawa et al., 2011).

Film Modification and Barrier Properties

In another innovative application, GTMA is used to modify biodegradable methylcellulose films. The incorporation of GTMA in methylcellulose-based films and exposure to γ radiation enhances the mechanical and barrier properties of these films. This modification process is crucial for developing improved packaging materials with enhanced protective qualities (Sharmin et al., 2012).

Photopolymerizations and Crosslinking Agents

GTMA is a key monomer in photopolymerizations, where it is used to synthesize new hydroxyl-containing dimethacrylate crosslinkers. These monomers demonstrate rapid polymerization and high conversion rates, making them suitable for applications requiring quick setting or hardening materials (Avci & Mathias, 2004).

Gel Polymer Electrolytes

In the realm of energy storage, GTMA-based gel polymer electrolytes have shown promise. These electrolytes demonstrate stability and good ionic conductivity, making them suitable for lithium batteries and other energy storage applications. The ability to maintain performance under various conditions is a significant advantage of these materials (Kim & Moon, 2005).

Mechanism of Action

Target of Action

Glyceryl trimethacrylate (GTMA) is a type of methacrylate ester, which is widely used in various fields

Mode of Action

The mode of action of GTMA is not well-understood due to its primary use in industrial applications rather than biological or therapeutic contexts. As a methacrylate ester, GTMA is likely to undergo polymerization in the presence of a suitable initiator or under the influence of heat or light. This property is often exploited in the production of resins, coatings, and adhesives .

Pharmacokinetics

Given its chemical structure and properties, it is reasonable to hypothesize that GTMA may have low bioavailability due to its potential to rapidly polymerize and its relatively high molecular weight .

Result of Action

Methacrylates like gtma can cause skin and eye irritation, and may have respiratory effects . These effects are likely due to the physical properties of the compound and its metabolites, rather than specific interactions with biological macromolecules.

Action Environment

The action of GTMA can be influenced by various environmental factors. For example, the presence of initiators can trigger the polymerization of GTMA. Additionally, factors such as temperature and light exposure can influence the rate of this reaction . In a biological context, the presence of various enzymes and other biomolecules could potentially influence the reactivity and stability of GTMA.

properties

IUPAC Name

2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9(2)13(16)19-7-12(21-15(18)11(5)6)8-20-14(17)10(3)4/h12H,1,3,5,7-8H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBBLNDVSSWJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59822-79-6
Record name 2-Propenoic acid, 2-methyl-, 1,1′,1′′-(1,2,3-propanetriyl) ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10995312
Record name Propane-1,2,3-triyl tris(2-methylprop-2-enoate)
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Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7401-88-9
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-methyl-2-propenoate)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol trimethacrylate
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Record name Glyceryl trimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Propane-1,2,3-triyl tris(2-methylprop-2-enoate)
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Record name Glycerol trimethacrylate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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